1,3-Distearyl-2-octanoylglycerol

Vue d'ensemble

Description

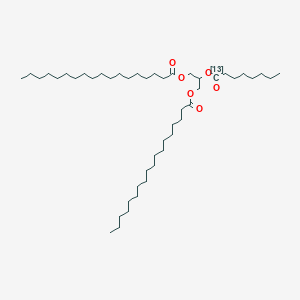

1,3-Distearyl-2-octanoylglycerol is a triglyceride compound with the molecular formula C46H90O6. It is a mixed triglyceride, meaning it contains different fatty acid chains at its three positions on the glycerol backbone. This compound is often used in scientific research, particularly in studies related to lipid metabolism and pancreatic function .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1,3-Distearyl-2-octanoylglycerol can be synthesized through esterification reactions involving glycerol and the respective fatty acids. The process typically involves the following steps:

Esterification: Glycerol is reacted with stearic acid and octanoic acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid.

Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired triglyceride.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity. Industrial methods may also involve the use of enzymes such as lipases to catalyze the esterification reaction under milder conditions .

Analyse Des Réactions Chimiques

Types of Reactions

1,3-Distearyl-2-octanoylglycerol undergoes various chemical reactions, including:

Hydrolysis: The compound can be hydrolyzed by pancreatic lipase to yield stearic acid, octanoic acid, and glycerol.

Common Reagents and Conditions

Hydrolysis: Typically carried out in the presence of water and pancreatic lipase at physiological pH and temperature.

Major Products Formed

Hydrolysis: Stearic acid, octanoic acid, and glycerol.

Oxidation: Peroxides and other oxidation products.

Applications De Recherche Scientifique

Nutritional Studies and Metabolism

1,3-Distearyl-2-octanoylglycerol is frequently used in metabolic studies to assess lipid absorption and digestion. Its structure allows it to serve as a substrate in breath tests that measure pancreatic lipase activity.

Case Study: Breath Test for Pancreatic Function

A study published in Gastroenterology evaluated the efficacy of 1,3-distearoyl-2-octanoylglycerol as a substrate for non-invasive breath tests. The results indicated that this compound could effectively measure pancreatic lipase output by analyzing the excretion of after ingestion. This method provides insights into exocrine pancreatic function and has potential implications for diagnosing conditions like cystic fibrosis and pancreatitis .

Therapeutic Potential

The compound has been explored for its bioactive lipid properties, which may contribute to various therapeutic applications. Research indicates that glycerolipids can modulate inflammatory responses and influence metabolic pathways.

| Application | Mechanism | Reference |

|---|---|---|

| Lipid Absorption Studies | Utilizes stable isotopes to trace fat metabolism | |

| Inflammatory Response Modulation | Alters immune cell activity through lipid signaling |

Food Science

In food science, this compound is studied for its physical properties in fat blends. Its unique fatty acid composition enhances the thermal stability of fat products.

Case Study: Fat Blending

A study focused on creating fat blends with high concentrations of this compound showed improved thermal properties compared to traditional cocoa butter blends. The optimized blend demonstrated desirable melting characteristics suitable for confectionery applications .

Structural Analysis

The compound's crystallization behavior has been analyzed using small-angle X-ray scattering (SAXS) techniques. Understanding its packing structure aids in predicting its behavior in various formulations.

Clinical research has utilized this compound in studies related to fat malabsorption disorders. Its application in diagnostic tests helps evaluate lipid absorption efficiency in patients with conditions like cystic fibrosis.

Case Study: Cystic Fibrosis Diagnosis

In a clinical trial involving cystic fibrosis patients, the administration of this triglyceride allowed researchers to measure lipolysis and subsequent uptake of fats effectively. The findings underscored its utility in assessing digestive enzyme functionality .

Mécanisme D'action

The primary mechanism of action of 1,3-distearyl-2-octanoylglycerol involves its hydrolysis by pancreatic lipase. The enzyme specifically targets the ester bonds at the 1 and 3 positions of the glycerol backbone, releasing stearic acid and octanoic acid. These fatty acids are then absorbed and metabolized by the body. The rate-limiting step in this process is the hydrolysis of the fatty acids, which determines the overall rate of metabolism .

Comparaison Avec Des Composés Similaires

Similar Compounds

1,3-Distearoyl-2-oleoylglycerol: Another mixed triglyceride with oleic acid at the 2 position instead of octanoic acid.

1,2,3-Tristearoylglycerol: A triglyceride with stearic acid at all three positions.

1,2-Dioleoyl-3-stearoylglycerol: Contains oleic acid at the 1 and 2 positions and stearic acid at the 3 position.

Uniqueness

1,3-Distearyl-2-octanoylglycerol is unique due to the presence of octanoic acid at the 2 position, which imparts distinct physical and chemical properties. This structural variation influences its hydrolysis rate, metabolic pathways, and applications in scientific research .

Activité Biologique

1,3-Distearyl-2-octanoylglycerol (DSO) is a triacylglycerol compound that has garnered attention in various fields, particularly in food science and biochemistry. Its unique structural properties and biological activities make it a subject of interest for researchers exploring its potential applications in food formulation, health benefits, and industrial uses.

Chemical Structure and Properties

This compound is characterized by its glycerol backbone esterified with two stearic acid chains at the first and third positions and an octanoyl chain at the second position. This unique arrangement influences its physical properties, such as melting point and crystallization behavior, which are crucial for its applications in food products like chocolate and margarine.

Nutritional Aspects

- Fatty Acid Composition : The presence of stearic acid, a saturated fatty acid, contributes to the stability of DSO in various formulations. Stearic acid is known for its neutral impact on cholesterol levels compared to other saturated fats, potentially offering cardiovascular benefits when consumed in moderation .

- Digestibility : Research indicates that triacylglycerols with medium-chain fatty acids, such as octanoyl, may be more easily digestible than long-chain fatty acids. This property can enhance energy availability and metabolic efficiency .

Health Benefits

- Anti-inflammatory Properties : Some studies suggest that certain triacylglycerols can exhibit anti-inflammatory effects. While specific research on DSO is limited, compounds with similar structures have shown promise in reducing inflammation markers in animal models .

- Potential Role in Weight Management : The unique fatty acid composition of DSO may influence lipid metabolism positively. Medium-chain fatty acids are often associated with increased thermogenesis and fat oxidation, which could aid in weight management strategies .

Study on Crystallization Behavior

A notable study investigated the crystallization behavior of this compound compared to other triacylglycerols. It was found that DSO exhibited unique nucleation properties when mixed with tristearin (SSS). The inclusion of DSO increased the nucleation rate of crystallizing tristearin, suggesting that it may enhance the textural properties of fat-based food products .

Application in Food Products

In food science, DSO has been studied for its role as a cocoa butter alternative. Its ability to mimic cocoa butter's melting behavior makes it suitable for chocolate formulations, where it can improve texture and mouthfeel without compromising stability during storage .

Data Table: Comparative Analysis of Triacylglycerols

| Property | This compound (DSO) | 1,3-Distearoyl-2-oleoylglycerol (SOS) | Tristearin (SSS) |

|---|---|---|---|

| Fatty Acid Composition | Stearic (C18), Octanoic (C8) | Stearic (C18), Oleic (C18:1) | Stearic (C18) |

| Melting Point (°C) | ~40 | ~35 | ~56 |

| Crystallization Behavior | High nucleation rate | Moderate nucleation rate | High |

| Digestibility | Moderate | Moderate | Low |

| Potential Health Benefits | Anti-inflammatory | Cardiovascular health | Neutral |

Propriétés

IUPAC Name |

(3-octadecanoyloxy-2-(113C)octanoyloxypropyl) octadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H90O6/c1-4-7-10-13-15-17-19-21-23-25-27-29-31-34-36-39-45(48)51-42-44(53-47(50)41-38-33-12-9-6-3)43-52-46(49)40-37-35-32-30-28-26-24-22-20-18-16-14-11-8-5-2/h44H,4-43H2,1-3H3/i47+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROSIALNPQYBSCH-RBMVYKJLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCC)O[13C](=O)CCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H90O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00923644 | |

| Record name | 2-[(1-~13~C)Octanoyloxy]propane-1,3-diyl dioctadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00923644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

752.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121043-30-9 | |

| Record name | 1,3-Distearyl-2-octanoylglycerol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121043309 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[(1-~13~C)Octanoyloxy]propane-1,3-diyl dioctadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00923644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.